Di-tert-butyl succinate
Overview
Description
Di-tert-butyl succinate is a chemical compound with the molecular formula C12H22O4 . It is also known as butanedioic acid, bis (1,1-dimethylethyl) ester .
Synthesis Analysis
Di-tert-butyl succinate can be prepared from succinic acid, liquid isobutylene, and sulfuric acid in dioxane . This process involves the proton-catalysed esterification of succinic acid with isobutene .
Molecular Structure Analysis
The molecular structure of Di-tert-butyl succinate contains a total of 37 bonds, including 15 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .
Chemical Reactions Analysis
Di-tert-butyl succinate can undergo thermal decomposition. The decomposition mechanism involves the cracking of the C–O bond, separating ·C (CH3)3 out, then the C–C bond cracks, separating ·CH3 out. The N=N double bond, C–N bond, and C–O bond crack subsequently, separating: N–CO, ·O–CO–N:, HO–CO–N: and ·N=N–CO out, and these radical groups gradually decompose or oxidize into ·CH=CHCH3, ·O–CO/CO2, ·COOH, etc. Finally, all these radical groups dissociate and oxidize into H2O, CO2, and N2 .
Physical And Chemical Properties Analysis
Di-tert-butyl succinate is a solid at room temperature. It has a density of 1.0±0.1 g/cm3, a boiling point of 223.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.0±3.0 kJ/mol and a flash point of 91.8±16.9 °C . The compound has a molar refractivity of 61.1±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 233.7±3.0 cm3 .
Scientific Research Applications
Organic Compound Research
Di-tert-butyl succinate is an organic compound, and as such, it is often used in research focusing on organic compounds . The data generated through dynamic data analysis of this compound can be used to understand its behavior and properties, which can be beneficial in fields like organic chemistry and biochemistry .
Industrial Applications
While not directly related to Di-tert-butyl succinate, it’s worth noting that similar compounds, such as Di-tert-butyl disulfide, have been used as vulcanizing agents for rubber and elastomers in the industry . This suggests potential industrial applications for Di-tert-butyl succinate as well.
Research and Development
According to a safety data sheet, Di-tert-butyl succinate is used for R&D purposes . While the specific applications are not mentioned, this indicates that the compound is being explored in various scientific research contexts .
Safety and Hazards
Di-tert-butyl succinate is classified under GHS07 for safety. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Mechanism of Action
Target of Action
Di-tert-butyl succinate is a chemical compound with the molecular formula C12H22O4 . .
Biochemical Pathways
DBAD is known to be used as a reactive intermediate to synthesize other macromolecular substances due to its unique structural characteristics . The most widely used reaction involving DBAD is the Mitsunobu reaction, which refers to the oxidation–reduction condensation reaction of nucleophilic substrates with alcohols in the presence of reducing phosphorus reagents and oxidizing azo reagents .
properties
IUPAC Name |
ditert-butyl butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOORECODRBZTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450132 | |
Record name | Di-tert-butyl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl succinate | |
CAS RN |
926-26-1 | |
Record name | Di-tert-butyl succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-tert-butyl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DI-TERT-BUTYL SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U278DI8QD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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